molecular formula C11H11NO5S2 B11769940 2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid

2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid

Cat. No.: B11769940
M. Wt: 301.3 g/mol
InChI Key: BSKLZAJYYTUMBV-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid is a complex organic compound that features a furan ring substituted with dimethyl groups and a sulfamoyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid typically involves multi-step organic reactionsThe sulfamoyl group is then attached to the furan ring, and finally, the thiophene ring is introduced through a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, hydroxyl groups, or alkyl groups .

Scientific Research Applications

2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: Lacks the sulfamoyl and thiophene groups, making it less versatile in terms of chemical reactivity.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the furan ring and dimethyl groups.

    Sulfamoylbenzoic acid: Contains the sulfamoyl group but lacks the furan and thiophene rings.

Uniqueness

2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11NO5S2

Molecular Weight

301.3 g/mol

IUPAC Name

2,5-dimethyl-4-(thiophen-2-ylsulfamoyl)furan-3-carboxylic acid

InChI

InChI=1S/C11H11NO5S2/c1-6-9(11(13)14)10(7(2)17-6)19(15,16)12-8-4-3-5-18-8/h3-5,12H,1-2H3,(H,13,14)

InChI Key

BSKLZAJYYTUMBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C)S(=O)(=O)NC2=CC=CS2)C(=O)O

Origin of Product

United States

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